molecular formula C10H10OS B12795909 1-Benzothiophen-6-yl ethyl ether CAS No. 26018-78-0

1-Benzothiophen-6-yl ethyl ether

Katalognummer: B12795909
CAS-Nummer: 26018-78-0
Molekulargewicht: 178.25 g/mol
InChI-Schlüssel: CTZIOFMIHKGJHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 108919: is a chemical compound with the molecular formula C10H10OS It is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NSC 108919 involves several steps, typically starting with the preparation of the core structure. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of NSC 108919 is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and advanced purification techniques to meet the demand for high-quality material.

Analyse Chemischer Reaktionen

Types of Reactions: NSC 108919 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions of NSC 108919 are typically carried out under controlled conditions, using specific reagents to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of NSC 108919 depend on the type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

NSC 108919 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.

    Biology: NSC 108919 is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the potential of NSC 108919 in the treatment of various diseases, including its role as an anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of NSC 108919 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, leading to changes in cellular function. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its potential therapeutic effects and its role in disease modulation.

Vergleich Mit ähnlichen Verbindungen

NSC 108919 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Ferulic Acid: A phenolic compound with antioxidant properties.

    Paclitaxel: A chemotherapeutic agent used in cancer treatment.

    Indenoisoquinolines: Noncamptothecin topoisomerase I inhibitors with anticancer activity.

Eigenschaften

CAS-Nummer

26018-78-0

Molekularformel

C10H10OS

Molekulargewicht

178.25 g/mol

IUPAC-Name

6-ethoxy-1-benzothiophene

InChI

InChI=1S/C10H10OS/c1-2-11-9-4-3-8-5-6-12-10(8)7-9/h3-7H,2H2,1H3

InChI-Schlüssel

CTZIOFMIHKGJHZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)C=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.